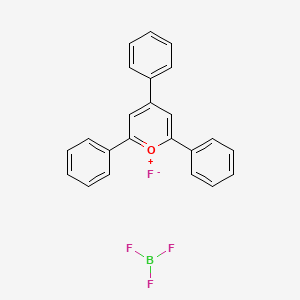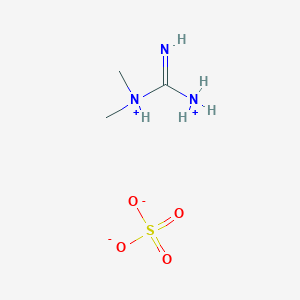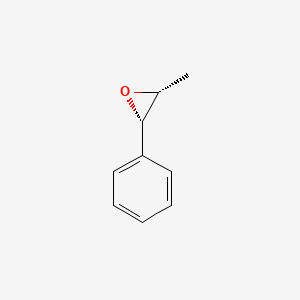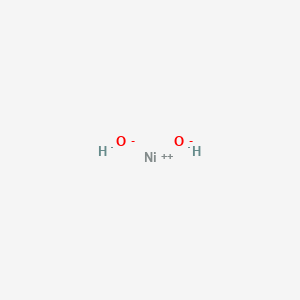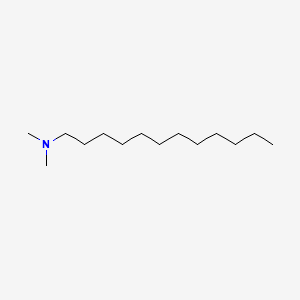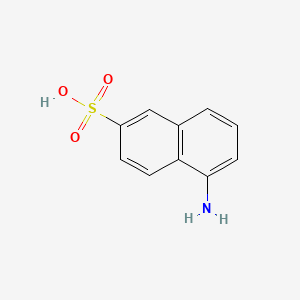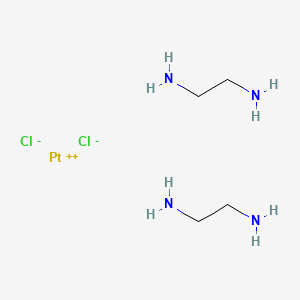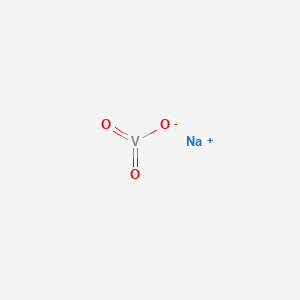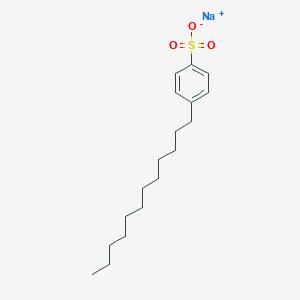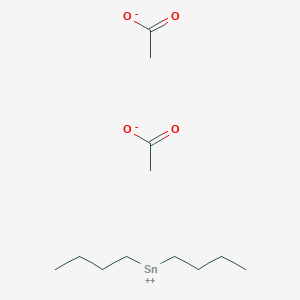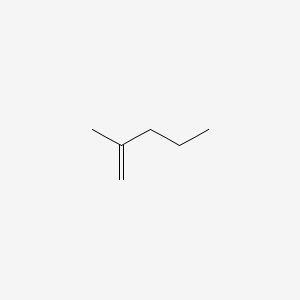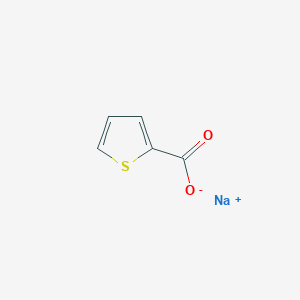
sodium;thiophene-2-carboxylate
Descripción general
Descripción
Sodium thiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom Sodium thiophene-2-carboxylate is the sodium salt of thiophene-2-carboxylic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium thiophene-2-carboxylate typically involves the neutralization of thiophene-2-carboxylic acid with a sodium base, such as sodium hydroxide. The reaction can be represented as follows:
Thiophene-2-carboxylic acid+Sodium hydroxide→Sodium thiophene-2-carboxylate+Water
The reaction is usually carried out in an aqueous medium at room temperature. The product can be isolated by evaporating the solvent and recrystallizing the residue from a suitable solvent.
Industrial Production Methods: On an industrial scale, sodium thiophene-2-carboxylate can be produced by the same neutralization reaction but in larger reactors with continuous stirring and controlled temperature conditions to ensure complete reaction and high yield.
Types of Reactions:
Oxidation: Sodium thiophene-2-carboxylate can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction of sodium thiophene-2-carboxylate can lead to the formation of thiophene derivatives with reduced sulfur oxidation states.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to various substituted thiophene derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products:
Oxidation: Thiophene sulfoxides and thiophene sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
Sodium thiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives, which are important in the development of organic semiconductors and conductive polymers.
Biology: Thiophene derivatives have been studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Some thiophene derivatives are used in the development of pharmaceuticals, such as nonsteroidal anti-inflammatory drugs and anesthetics.
Industry: Sodium thiophene-2-carboxylate is used in the production of corrosion inhibitors and as intermediates in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of sodium thiophene-2-carboxylate depends on its specific application. In biological systems, thiophene derivatives can interact with various molecular targets, such as enzymes and receptors, to exert their effects. For example, some thiophene derivatives act as inhibitors of specific enzymes, thereby modulating biochemical pathways involved in inflammation or cancer progression.
Comparación Con Compuestos Similares
Thiophene-2-carboxylic acid: The parent compound of sodium thiophene-2-carboxylate.
Thiophene-3-carboxylic acid: A positional isomer with the carboxyl group at the 3-position.
Sodium thiophene-3-carboxylate: The sodium salt of thiophene-3-carboxylic acid.
Comparison:
Thiophene-2-carboxylic acid vs. Sodium thiophene-2-carboxylate: The sodium salt is more soluble in water and can be more easily handled in aqueous solutions.
Thiophene-2-carboxylic acid vs. Thiophene-3-carboxylic acid: The position of the carboxyl group affects the reactivity and properties of the compound. Thiophene-2-carboxylic acid is more commonly used in synthetic applications.
Sodium thiophene-2-carboxylate vs. Sodium thiophene-3-carboxylate: Similar to their parent acids, the position of the carboxyl group affects their chemical behavior and applications.
Propiedades
IUPAC Name |
sodium;thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O2S.Na/c6-5(7)4-2-1-3-8-4;/h1-3H,(H,6,7);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKYIPGJOXSVWPX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(NE)-N-[9-(diethylamino)benzo[a]phenoxazin-5-ylidene]octadecanamide](/img/structure/B7801043.png)
